2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide
Overview
Description
2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide is Cyclin-dependent kinase 2 . This protein plays a crucial role in the regulation of the cell cycle, specifically in the transition from G1 phase to S phase and the initiation of DNA replication .
Mode of Action
This inhibition could result in the disruption of the cell cycle, preventing cells from progressing from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of Cyclin-dependent kinase 2 by this compound affects the cell cycle regulation pathway . This can lead to downstream effects such as the prevention of DNA replication and cell division, potentially leading to cell death or senescence .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Cyclin-dependent kinase 2. By disrupting the cell cycle, the compound could potentially induce cell death or senescence, thereby preventing the proliferation of cells .
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-12(2,3)14-11(16)9-15-6-4-10(8-13)5-7-15/h10H,4-9,13H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDBOMELIRZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.